
Decanedioic acid;ethane-1,2-diamine;octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate typically involves the polymerization reaction between decanedioic acid and 1,2-ethanediamine. The reaction is carried out under controlled heating and stirring conditions to ensure the formation of the desired polymer . Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield . The polymerization process can be summarized as follows:
Reactants: Decanedioic acid and 1,2-ethanediamine.
Reaction Conditions: Heating and stirring under controlled conditions.
Catalysts: Often used to improve reaction efficiency.
Product: Decanedioic acid;ethane-1,2-diamine;octadecanoic acid.
Análisis De Reacciones Químicas
Decanedioic acid;ethane-1,2-diamine;octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at elevated temperatures, leading to the formation of oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polymer chain.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Decanedioic acid;ethane-1,2-diamine;octadecanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polyamides and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in medical devices and implants due to its stability and non-toxicity.
Industry: Widely used in the production of lubricants, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate involves its interaction with various molecular targets and pathways. The polymer’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it an effective lubricant and coating material. Additionally, its thermal stability and electrical insulation properties make it suitable for use in high-temperature and electrical applications .
Comparación Con Compuestos Similares
Decanedioic acid;ethane-1,2-diamine;octadecanoic acid can be compared with other similar polyamides, such as:
Nylon-6,6: Formed from hexamethylenediamine and adipic acid, known for its high strength and durability.
Nylon-6: Formed from caprolactam, known for its excellent mechanical properties and resistance to abrasion.
Polyamide-11: Formed from 11-aminoundecanoic acid, known for its flexibility and resistance to chemicals.
The uniqueness of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate lies in its combination of thermal stability, electrical insulation properties, and hydrophobic characteristics, making it suitable for a wide range of applications .
Propiedades
Número CAS |
68409-61-0 |
|---|---|
Fórmula molecular |
C30H62N2O6 |
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
decanedioic acid;ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C10H18O4.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h2-17H2,1H3,(H,19,20);1-8H2,(H,11,12)(H,13,14);1-4H2 |
Clave InChI |
LUQFLCBZXVKZTP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CN)N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





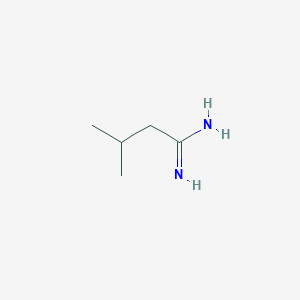


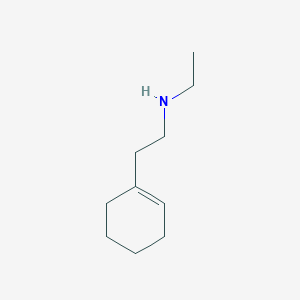

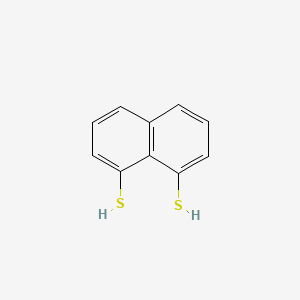
![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)
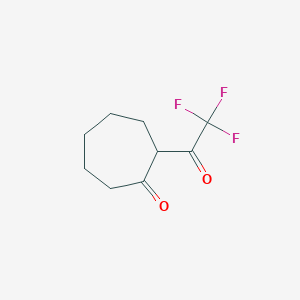
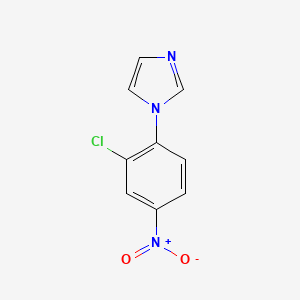
![(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1624021.png)

